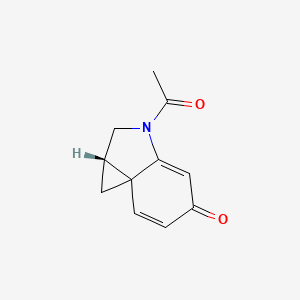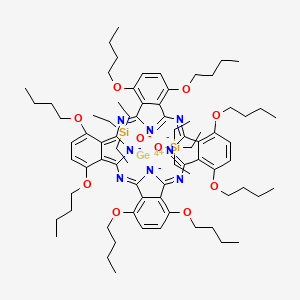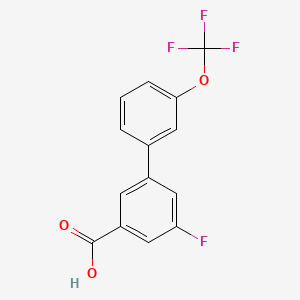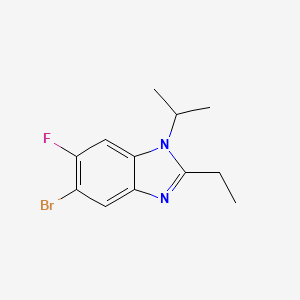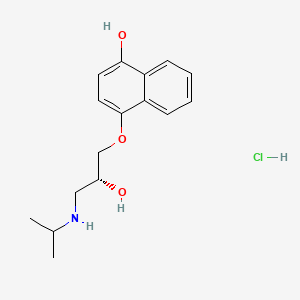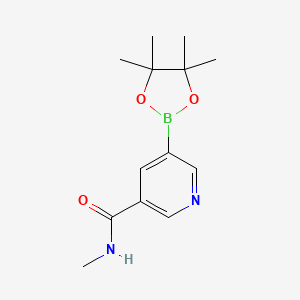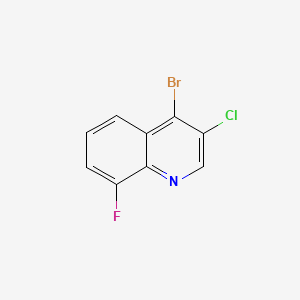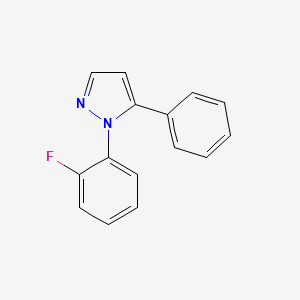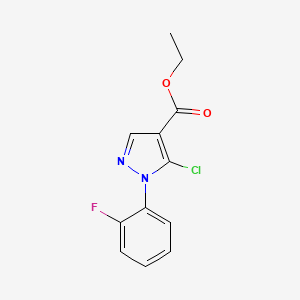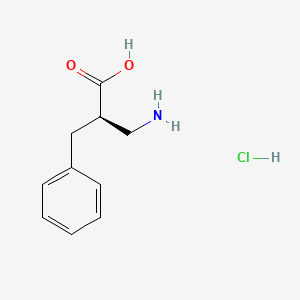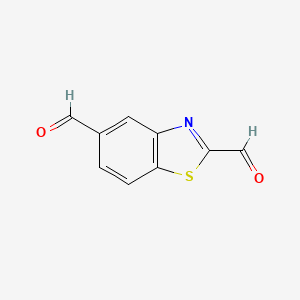![molecular formula C23H25F6N3O2 B594640 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione CAS No. 1312991-15-3](/img/structure/B594640.png)
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its IUPAC name 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-((((1S,2S)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione, is a chemical with the CAS Number 1312991-15-3 . It has a molecular weight of 489.46 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H25F6N3O2/c24-22(25,26)13-10-14(23(27,28)29)12-15(11-13)30-18-19(21(34)20(18)33)31-16-6-2-3-7-17(16)32-8-4-1-5-9-32/h10-12,16-17,30-31H,1-9H2/t16-,17-/m0/s1 . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 465.4±55.0 °C at 760 mmHg . The molecular formula is C22H23F6N3O2 .Scientific Research Applications
Antineoplastic Agents
Research on compounds with complex molecular structures, including various amino and cyclohexyl groups, often focuses on their potential as antineoplastic (anti-cancer) agents. For instance, a study by Hossain et al. (2020) on a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones highlights the cytotoxic properties of these molecules, often more potent than contemporary anticancer drugs. These compounds demonstrated tumor-selective toxicity and acted as modulators of multi-drug resistance, inducing apoptosis, generating reactive oxygen species, and affecting mitochondrial functions (Hossain, Enci, Dimmock, & Das, 2020).
Degradation Studies
Degradation studies, such as those performed on nitisinone (NTBC), a compound with trifluoromethyl groups similar to the compound , provide insights into stability, degradation pathways, and potential environmental impacts or pharmacokinetic properties. Barchańska et al. (2019) used LC-MS/MS to study NTBC's stability under various conditions, revealing insights into its degradation products, which could inform similar studies on related compounds to understand their stability and degradation (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Organic Light-Emitting Diodes (OLEDs)
Compounds with specific functional groups may also find applications in the development of materials for organic light-emitting diodes (OLEDs). A review by Squeo and Pasini (2020) discusses the structural design and synthesis of BODIPY-based organic semiconductors for OLEDs, indicating the potential of complex organic compounds in electronic applications (Squeo & Pasini, 2020).
Curcumin Derivatives
Another avenue of research involves the modification of molecules like curcumin to enhance their medicinal and biological properties. Omidi and Kakanejadifard (2020) reviewed the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, showing how chemical modifications can lead to compounds with potent biological activities (Omidi & Kakanejadifard, 2020).
Safety And Hazards
properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-piperidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F6N3O2/c24-22(25,26)13-10-14(23(27,28)29)12-15(11-13)30-18-19(21(34)20(18)33)31-16-6-2-3-7-17(16)32-8-4-1-5-9-32/h10-12,16-17,30-31H,1-9H2/t16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZPZFXQOUOXFH-IRXDYDNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CCCC[C@@H]2NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F6N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)

